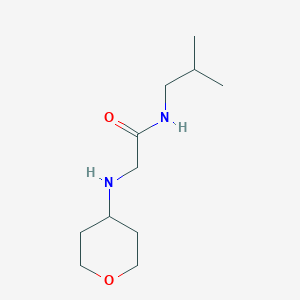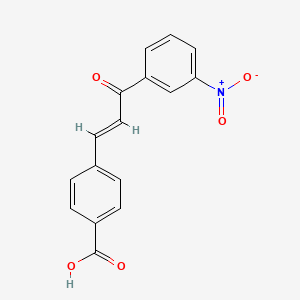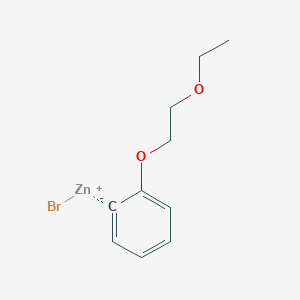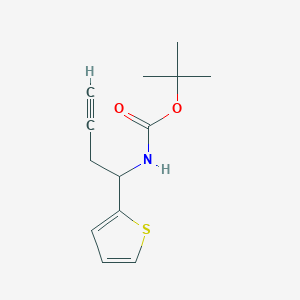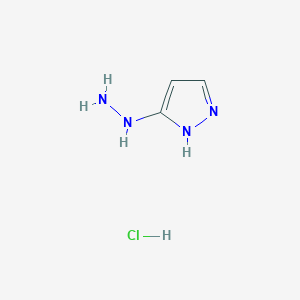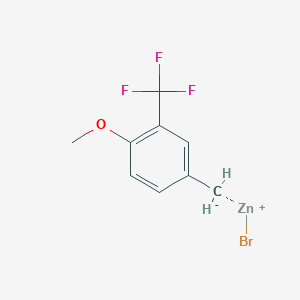
(4-Methoxy-3-(trifluoromethyl)benZyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)benzyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risks associated with handling reactive intermediates. The use of automated systems allows for precise control over reaction parameters, leading to efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out under an inert atmosphere. Common solvents include THF and dimethylformamide (DMF).
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are conducted in solvents like THF or diethyl ether.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in Negishi coupling, the product is typically a biaryl compound, while in addition reactions, the product is an alcohol or ketone derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, it can be used in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in the synthesis of fluorinated compounds is particularly noteworthy, as these compounds often exhibit unique properties such as increased metabolic stability and lipophilicity.
Mécanisme D'action
The mechanism by which (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound acts as a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(trifluoromethyl)benzyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Comparison
Compared to (4-(trifluoromethyl)benzyl)zinc bromide and (4-(trifluoromethyl)phenyl)zinc bromide, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide offers enhanced reactivity due to the presence of the methoxy group. This functional group increases the electron density on the aromatic ring, making the compound more nucleophilic and thus more reactive in cross-coupling reactions. Additionally, the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in the synthesis of biologically active molecules.
Propriétés
Formule moléculaire |
C9H8BrF3OZn |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
bromozinc(1+);4-methanidyl-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3O.BrH.Zn/c1-6-3-4-8(13-2)7(5-6)9(10,11)12;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LZWRPZIPUHESGR-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)[CH2-])C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



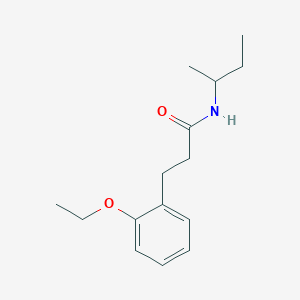

![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
